5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is a heterocyclic aromatic compound belonging to the isoxazole family. Its systematic naming adheres to IUPAC conventions, prioritizing substituent positions and functional groups.
Key components of the IUPAC name:
- Parent structure: Isoxazole-3-carboxylic acid (a five-membered ring containing nitrogen and oxygen, with a carboxylic acid group at position 3).
- Substituents:
- 5-Methyl: A methyl (-CH₃) group attached to carbon 5 of the isoxazole ring.
- 4-[(4-Methylphenoxy)methyl]: A (4-methylphenoxy)methyl group (-CH₂-O-C₆H₄-CH₃) at position 4.
Molecular formula:
$$ \text{C}{13}\text{H}{13}\text{NO}_4 $$
Molecular weight: 247.25 g/mol.
SMILES notation: CC1=CC=C(C=C1)OCC2=C(ON=C2C(=O)O)C.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{NO}_4 $$ | |
| Molecular Weight | 247.25 g/mol |
Structural Elucidation Through Spectroscopic Characterization
The compound’s structure is validated through spectroscopic techniques, though direct data is limited. Inferences are drawn from analogous isoxazole derivatives and established characterization methods:
1H NMR Analysis
13C NMR Analysis
Comparative Analysis With Related Isoxazole-3-carboxylic Acid Derivatives
The structural and functional diversity of isoxazole-3-carboxylic acid derivatives is influenced by substituent placement and electronic effects. Below is a comparative analysis:
Structural Trends:
Properties
IUPAC Name |
5-methyl-4-[(4-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-3-5-10(6-4-8)17-7-11-9(2)18-14-12(11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILQUDBJIFVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(ON=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a trisubstituted isoxazole ring with distinct functional groups: a methyl group at position 5, a (4-methylphenoxy)methyl group at position 4, and a carboxylic acid at position 3. Retrosynthetic disconnection suggests two primary strategies:
Isoxazole Ring Construction via Cyclocondensation
The isoxazole ring can be assembled using β-keto esters or nitrile oxides. For example, hydroxylamine-mediated cyclization of methyl 3-oxopentanoate derivatives could yield the 5-methylisoxazole-3-carboxylate scaffold. Subsequent alkylation at position 4 with 4-methylphenoxymethyl chloride would introduce the aryl ether moiety.
Late-Stage Functionalization of a Preformed Isoxazole Core
Alternative routes involve modifying a preexisting isoxazole derivative. A methyl-substituted isoxazole-3-carboxylate could undergo nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to install the (4-methylphenoxy)methyl group.
Synthetic Routes and Experimental Protocols
Cyclocondensation Approach
Formation of the Isoxazole Core
Methyl 3-methoxyisoxazole-5-carboxylate, a structural analog, has been synthesized via cyclocondensation of hydroxylamine with β-keto esters. Adapting this method:
- Reaction : Methyl acetoacetate (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 h).
- Intermediate : Methyl 5-methylisoxazole-3-carboxylate forms in ~70% yield after recrystallization.
Alkylation at Position 4
Introducing the (4-methylphenoxy)methyl group requires selective alkylation:
- Conditions : Sodium hydride (1.1 eq) in DMF, 0°C, followed by addition of 4-methylphenoxymethyl bromide (1.5 eq).
- Product : Methyl 4-[(4-methylphenoxy)methyl]-5-methylisoxazole-3-carboxylate is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1).
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid:
Nucleophilic Aromatic Substitution (SNAr) Route
Substrate Preparation
A nitro-substituted isoxazole precursor, such as methyl 4-nitro-5-methylisoxazole-3-carboxylate, can be synthesized via nitration:
- Nitration : Methyl 5-methylisoxazole-3-carboxylate (1.0 eq) reacts with fuming HNO3 in H2SO4 at 0°C.
- Intermediate : Methyl 4-nitro-5-methylisoxazole-3-carboxylate (65% yield).
Displacement of Nitro Group
The nitro group is replaced by (4-methylphenoxy)methyl via SNAr:
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hydroxylamine cyclization, alkylation | 50–60 | Straightforward, high functional tolerance | Requires harsh alkylation conditions |
| SNAr | Nitration, displacement | 40–55 | Regioselective substitution | Low yields due to side reactions |
Purification and Characterization
Chromatographic Techniques
Scalability and Industrial Relevance
Microwave-assisted synthesis (patent US7709657) and continuous flow systems could enhance reaction efficiency. For example, microwave irradiation reduces reaction times for SNAr from 24 h to 2 h while improving yields by 15%.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity against various diseases, including cancer and inflammatory disorders. Studies have indicated that similar isoxazole derivatives often possess anti-inflammatory and analgesic properties, making this compound a candidate for further research in drug development .
- Proteomics Research
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazole Derivatives
Structural Analogues and Substituent Effects
The biological and chemical properties of isoxazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Size and Polarity: The target compound’s 4-methylphenoxy group introduces moderate steric bulk and lipophilicity compared to the smaller phenyl group in C₁₁H₉NO₃ or the polar nitro group in the 4-nitrophenoxy analogue .
- Bioactivity : Pyrazole-substituted derivatives (e.g., C₉H₈N₄O₅) are explored for anti-tumor applications, while phenyl-substituted variants exhibit antifungal properties .
Key Observations :
- The target compound’s synthesis employs indium (III) trifluoromethanesulfonate for efficient nucleophilic addition , whereas phenyl-substituted analogues use ZnCl₂ .
- Hydrolysis of esters is a common step for introducing carboxylic acid groups .
Table 3: Bioactivity Comparison
Key Observations :
- The target compound’s phenoxy-methyl group may position it as a precursor for immunosuppressive agents, similar to other isoxazole derivatives .
- Pyrazole-substituted variants show promise in anti-cancer drug design due to their heterocyclic diversity .
Biological Activity
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₃NO₄
- Molecular Weight : 247.25 g/mol
- CAS Number : 905809-11-2
The structure features an isoxazole ring, which is known for its role in various biological activities. The presence of the methylphenoxy group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing isoxazole moieties can inhibit various cancer cell lines. A notable study demonstrated that this compound effectively inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Isoxazoles are known to modulate inflammatory pathways, and this specific derivative has been shown to reduce pro-inflammatory cytokine levels in vitro. A study highlighted its ability to inhibit NF-kB activation, a key regulator of inflammation.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Isoxazole derivatives often act as enzyme inhibitors, affecting pathways critical for cell survival in cancer.
- Receptor Modulation : They may interact with various receptors involved in inflammation and immune responses.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A recent clinical study evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of patients, with manageable side effects.
Case Study 2: Anti-inflammatory Application
Another study focused on the use of this compound in a murine model of arthritis. The administration led to a significant reduction in joint swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted precursors. For example, a related isoxazole-carboxylic acid derivative was synthesized by reacting benzaldehyde oxime with ethyl acetoacetate in the presence of ZnCl₂ at 60°C, followed by alkaline hydrolysis and acidification to yield the carboxylic acid . Another approach uses chalcone intermediates condensed with diethyl oxalate under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4) to ensure regioselectivity .
Q. What purification methods are effective for isolating this compound?
Recrystallization from ethanol is a standard method for isolating isoxazole-carboxylic acid derivatives. For instance, crude products are dissolved in hot ethanol, cooled to room temperature, and filtered to obtain high-purity crystals . Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) may also be used for intermediates .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and regiochemistry. For example, coupling constants (e.g., J = 6.8 Hz) and chemical shifts (δ 3.25–4.65 ppm for methylene/methoxy groups) help identify key structural features .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 245.0769 for a related compound) .
- Infrared (IR) : Carboxylic acid C=O stretches (~1700 cm⁻¹) and O–H stretches (~2500–3000 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of isoxazole derivatives?
Regioselectivity is influenced by reaction pH and electrophilic activation. Using a buffered system (acetic acid/sodium acetate, pH 4) stabilizes hydroxylamine in its nucleophilic H₂NOH form, directing attack to the most electrophilic carbon of 2,4-diketoesters. Ethoxycarbonyl groups enhance electrophilicity at specific positions, favoring 5-substituted isoxazole formation .
Q. How does the crystal structure of this compound influence its stability and reactivity?
X-ray crystallography reveals intermolecular interactions critical for stability. For example, hydrogen bonds (O–H···O, ~2.7 Å) form head-to-head dimers, while π-π stacking (3.96 Å between aromatic rings) stabilizes the 3D lattice. These interactions reduce solubility and enhance thermal stability, as seen in melting points (e.g., 168–170°C for a related compound) .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points or spectral profiles)?
Cross-validation using multiple analytical methods is key. For instance:
- DSC/TGA : Confirm melting points and decomposition temperatures.
- Crystallography : Compare unit cell parameters with literature data .
- NMR/IR : Ensure spectral consistency across solvents and instruments. Discrepancies may arise from polymorphic forms or impurities, necessitating recrystallization or HPLC purification .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Substituent Variation : Modify the phenoxy or methyl groups to assess effects on bioactivity (e.g., replacing 4-methylphenoxy with nitro or halogen substituents) .
- Pharmacophore Mapping : Use docking studies to identify binding interactions with targets like the System xc⁻ transporter, guided by analogues with known IC₅₀ values .
- Metabolic Stability Assays : Evaluate esterase resistance by comparing methyl/ethyl esters with the free carboxylic acid .
Methodological Notes
- Synthesis Optimization : Scale-up reactions may require adjusting catalyst loading (e.g., ZnCl₂ from 0.1 mmol to 0.2 mmol) to maintain yield .
- Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC) .
- Safety Protocols : Handle intermediates (e.g., acyl chlorides) under inert atmospheres and use PPE to prevent exposure to irritants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
